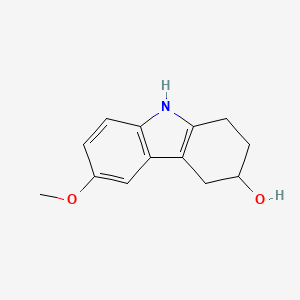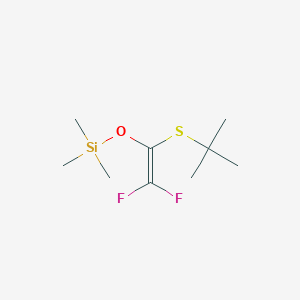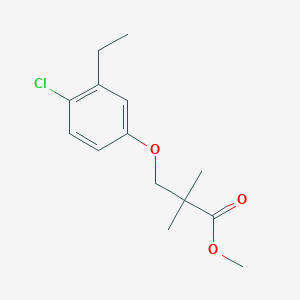![molecular formula C17H14N2O2 B8471335 Phenol, 4-[5-(phenylmethoxy)-2-pyrimidinyl]- CAS No. 140401-07-6](/img/structure/B8471335.png)
Phenol, 4-[5-(phenylmethoxy)-2-pyrimidinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-[5-(phenylmethoxy)-2-pyrimidinyl]-: is a complex organic compound that features a pyrimidine ring fused with a benzyloxy group and a cyclohexa-2,5-dien-1-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-[5-(phenylmethoxy)-2-pyrimidinyl]- typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the benzyloxy group and the cyclohexa-2,5-dien-1-one moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the pyrimidine ring or the benzyloxy group, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Phenol, 4-[5-(phenylmethoxy)-2-pyrimidinyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be used to study enzyme interactions and cellular pathways. Its structural features make it a valuable tool for probing biological systems.
Medicine: In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, Phenol, 4-[5-(phenylmethoxy)-2-pyrimidinyl]- can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Phenol, 4-[5-(phenylmethoxy)-2-pyrimidinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
- Pyrido[2,3-d]pyrimidin-5-one
- Pyrido[2,3-d]pyrimidin-7-one
- Pyrimidino[4,5-d][1,3]oxazine
Comparison: Compared to these similar compounds, Phenol, 4-[5-(phenylmethoxy)-2-pyrimidinyl]- is unique due to its specific structural features, such as the benzyloxy group and the cyclohexa-2,5-dien-1-one moiety. These features may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
140401-07-6 |
|---|---|
Fórmula molecular |
C17H14N2O2 |
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
4-(5-phenylmethoxypyrimidin-2-yl)phenol |
InChI |
InChI=1S/C17H14N2O2/c20-15-8-6-14(7-9-15)17-18-10-16(11-19-17)21-12-13-4-2-1-3-5-13/h1-11,20H,12H2 |
Clave InChI |
LUMGYHFEIGMXRH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CN=C(N=C2)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















